2-Hydroxy Nevirapine-d3
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Overview
Description
2-Hydroxy Nevirapine-d3 is a deuterated derivative of 2-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the metabolism and pharmacokinetics of Nevirapine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Nevirapine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Nevirapine-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in various environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Frémy’s salt for oxidation reactions and sodium cyanoborohydride for reduction reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, pH levels, and solvents being used to control the reactions.
Major Products Formed
The major products formed from the reactions of this compound include quinone and quinone-imine derivatives. These products are crucial for understanding the compound’s metabolic pathways and potential toxicological effects.
Scientific Research Applications
2-Hydroxy Nevirapine-d3 is widely used in scientific research to study the metabolism and pharmacokinetics of Nevirapine. It is used in various fields, including:
Chemistry: To study the chemical properties and reactions of Nevirapine and its metabolites.
Biology: To investigate the biological effects and interactions of Nevirapine in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Nevirapine in the treatment of HIV-1 infection.
Industry: To develop and optimize the production processes for Nevirapine and its derivatives.
Mechanism of Action
2-Hydroxy Nevirapine-d3 exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This prevents the virus from replicating and spreading within the host. The molecular targets involved in this mechanism include the catalytic site of the reverse transcriptase enzyme, which is disrupted by the binding of this compound.
Comparison with Similar Compounds
2-Hydroxy Nevirapine-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its metabolism and pharmacokinetics. Similar compounds include:
2-Hydroxy Nevirapine: The non-deuterated form, which is less stable and less suitable for detailed metabolic studies.
3-Hydroxy Nevirapine: Another metabolite of Nevirapine, which undergoes different metabolic pathways and reactions.
Nevirapine: The parent compound, used in the treatment of HIV-1 infection.
These comparisons highlight the uniqueness of this compound and its importance in scientific research.
Properties
CAS No. |
1329834-05-0 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
285.321 |
IUPAC Name |
11-cyclopropyl-4-(trideuteriomethyl)-1,5-dihydrodipyrido[2,3-b:2/',3/'-f][1,4]diazepine-2,6-dione |
InChI |
InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3 |
InChI Key |
LFZSOJABLBVGRJ-FIBGUPNXSA-N |
SMILES |
CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |
Synonyms |
5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one; 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-1H-dipyrido_x000B_[3,2-b:2’,3’-e] [1,4]diazepine-2,6-dione; |
Origin of Product |
United States |
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